molecular formula C15H23N3O3 B8771329 N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE

N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE

Cat. No.: B8771329
M. Wt: 293.36 g/mol
InChI Key: QHLFGJZHMIWQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitrophenyl group, an isopropoxy group, and a methylpiperidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. The isopropoxy group is introduced through an etherification reaction, while the methylpiperidinyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The isopropoxy and methylpiperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce nitroso or nitro derivatives.

Scientific Research Applications

N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, while the isopropoxy and methylpiperidinyl groups modulate the compound’s overall activity and selectivity. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

Uniqueness

Compared to similar compounds, N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

1-methyl-N-(4-nitro-3-propan-2-yloxyphenyl)piperidin-4-amine

InChI

InChI=1S/C15H23N3O3/c1-11(2)21-15-10-13(4-5-14(15)18(19)20)16-12-6-8-17(3)9-7-12/h4-5,10-12,16H,6-9H2,1-3H3

InChI Key

QHLFGJZHMIWQHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)NC2CCN(CC2)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.7 g of potassium carbonate and 1.0 g of 4-amino-1-methylpiperidine are successively added to a solution of 1.6 g of 4-fluoro-2-isopropoxy-1-nitrobenzene in 13.5 ml of dimethyl sulfoxide. The reaction mixture is heated at 120° C. for 3 h and is then cooled to ambient temperature and poured into a mixture of 150 ml of ice-cold water and 100 ml of ethyl acetate. After settling out, the organic phase is separated and the aqueous phase is extracted twice with 70 ml of ethyl acetate. The organic extracts are combined, dried over magnesium sulfate and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 90 g silica cartridge, elution being carried out with a 97.5/2/0.5 v/v/v dichloromethane/methanol/20% aqueous ammonia mixture at a flow rate of 50 ml/min, so as to obtain 1.5 g of (3-isopropoxy-4-nitrophenyl)(1-methylpiperidin-4-yl)amine in the form of a bright yellow oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

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